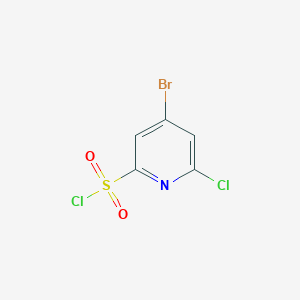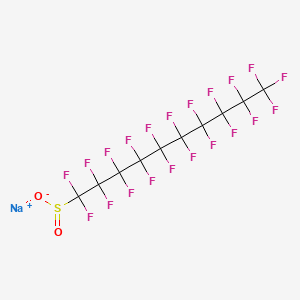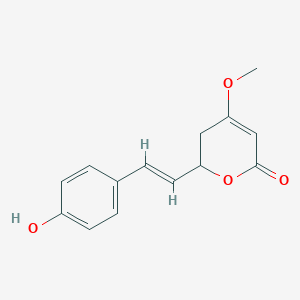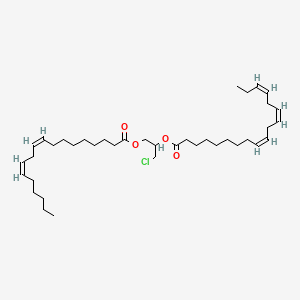
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol: is a diacylglycerol compound that contains α-linolenic acid at the sn-1 position and a linolenoyl group at the sn-2 position. This compound is notable for its applications in biochemical research, particularly in the study of lipid metabolism and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol typically involves the esterification of glycerol with linoleic and linolenic acids, followed by chlorination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct positioning of the fatty acid chains .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions
Oxidation and Reduction Reactions: The fatty acid chains can undergo oxidation and reduction reactions, altering the compound’s properties and reactivity
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. .
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize the fatty acid chains
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used
Oxidation Reactions: Oxidized fatty acid derivatives are formed, which can further react to produce a variety of compounds
Applications De Recherche Scientifique
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol has several scientific research applications:
Mécanisme D'action
The mechanism of action of rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also act as a substrate for enzymes involved in lipid metabolism, influencing the production of bioactive lipids .
Comparaison Avec Des Composés Similaires
rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol: Contains oleic acid at the sn-1 position and linoleic acid at the sn-2 position.
rac 1-Linoleoyl-3-chloropropanediol: Contains linoleic acid at the sn-1 position and a chlorine atom at the sn-3 position.
rac 1-Linoleoyl-2-linolenoyl-3-chloropropanediol-13C3: An isotope-labeled version of the compound.
Uniqueness: this compound is unique due to its specific fatty acid composition and the presence of a chlorine atom, which makes it a versatile compound for studying lipid-related processes and reactions .
Propriétés
Formule moléculaire |
C39H65ClO4 |
|---|---|
Poids moléculaire |
633.4 g/mol |
Nom IUPAC |
[3-chloro-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H65ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,11-14,17-20,37H,3-5,7,9-10,15-16,21-36H2,1-2H3/b8-6-,13-11-,14-12-,19-17-,20-18- |
Clé InChI |
RNQDQJFAEAQNIS-DYXXURTGSA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


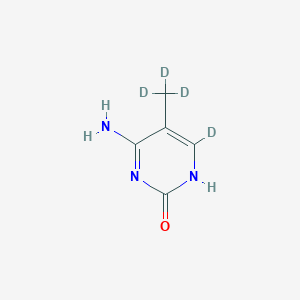

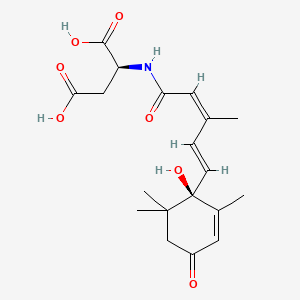



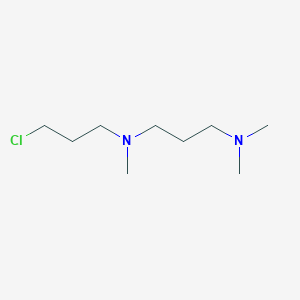
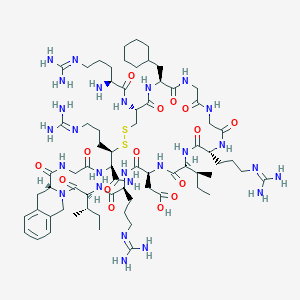
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
